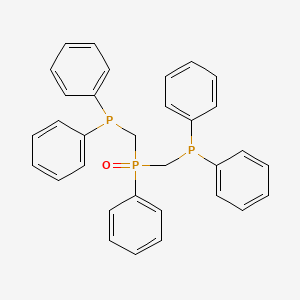

Bis(diphenylphosphinomethyl)phenylphosphine oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(diphenylphosphinomethyl)phenylphosphine oxide is an organophosphorus compound known for its unique structure and properties. It is a white crystalline solid that functions as a ligand in coordination and organometallic chemistry. This compound is particularly notable for its ability to form stable complexes with various metals, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(diphenylphosphinomethyl)phenylphosphine oxide can be synthesized through the free-radical-catalyzed addition of phenylphosphine to vinyldiphenylphosphine. The reaction typically involves the following steps:

Reactants: Phenylphosphine and vinyldiphenylphosphine.

Catalyst: A free-radical initiator such as azobisisobutyronitrile (AIBN).

Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The temperature is maintained around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors equipped with temperature and pressure control.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Bis(diphenylphosphinomethyl)phenylphosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced back to the corresponding phosphine.

Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted phosphine derivatives.

Scientific Research Applications

Bis(diphenylphosphinomethyl)phenylphosphine oxide has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.

Biology: The compound is explored for its potential in biological imaging and as a probe for studying biological systems.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment.

Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which bis(diphenylphosphinomethyl)phenylphosphine oxide exerts its effects involves its ability to coordinate with metal centers. The compound acts as a tridentate ligand, forming stable complexes with metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.

Comparison with Similar Compounds

Similar Compounds

Bis(diphenylphosphinoethyl)phenylphosphine: Similar in structure but with ethyl groups instead of methyl groups.

Bis(diphenylphosphinophenyl)phenylphosphine: Contains phenyl groups instead of methyl groups.

1,1,1-Tris(diphenylphosphinomethyl)ethane: A tripodal ligand with three phosphinomethyl groups.

Uniqueness

Bis(diphenylphosphinomethyl)phenylphosphine oxide is unique due to its specific coordination properties and stability. Its ability to form stable complexes with a wide range of metals makes it particularly valuable in catalysis and material science.

Biological Activity

Bis(diphenylphosphinomethyl)phenylphosphine oxide (commonly referred to as BDPPO) is a phosphine oxide compound with significant implications in coordination chemistry and catalysis. Its unique structure, characterized by multiple phosphine functionalities, allows it to interact effectively with various metal centers, enhancing its biological activity. This article reviews the biological activity of BDPPO, focusing on its synthesis, coordination chemistry, and potential applications in medicinal chemistry.

- Molecular Formula : C32H29O3P3

- Molecular Weight : 554.50 g/mol

- CAS Number : 21851-89-8

- IUPAC Name : [({(diphenylphosphoroso)methylphosphoryl}methyl)(phenyl)phosphoroso]benzene

Synthesis

BDPPO can be synthesized through various methods involving the reaction of diphenylphosphine with appropriate electrophiles. The detailed synthetic routes often involve multi-step processes that include oxidation steps to convert phosphines into phosphine oxides, which are crucial for enhancing the ligand's stability and reactivity in biological systems.

Biological Activity

BDPPO exhibits a range of biological activities, primarily due to its ability to form stable complexes with transition metals. Here are some key findings regarding its biological activity:

Anticancer Activity

Research has indicated that BDPPO and its metal complexes show promising anticancer properties. For instance, studies have demonstrated that copper(I) complexes formed with BDPPO exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis through the generation of reactive oxygen species (ROS) .

Enzyme Inhibition

BDPPO has been investigated for its potential as an enzyme inhibitor. Its phosphine oxide moiety can interact with active sites of enzymes, leading to inhibition. For example, it has been shown to inhibit certain phosphatases, which are critical in cellular signaling pathways .

Coordination Chemistry

The coordination behavior of BDPPO with transition metals like platinum and palladium has been extensively studied. These metal complexes have shown enhanced biological activity compared to their non-coordinated counterparts. The binding of BDPPO to metal ions facilitates the development of new therapeutic agents that can target specific biological pathways .

Case Studies

The mechanisms underlying the biological activity of BDPPO can be attributed to:

- Metal Ion Coordination : The ability of BDPPO to coordinate with metal ions enhances its stability and reactivity.

- ROS Generation : Metal complexes facilitate the production of ROS, leading to oxidative stress in cancer cells.

- Enzyme Inhibition : Direct interaction with enzymes alters their function, affecting cellular processes.

Properties

Molecular Formula |

C32H29OP3 |

|---|---|

Molecular Weight |

522.5 g/mol |

IUPAC Name |

[diphenylphosphanylmethyl(phenyl)phosphoryl]methyl-diphenylphosphane |

InChI |

InChI=1S/C32H29OP3/c33-36(32-24-14-5-15-25-32,26-34(28-16-6-1-7-17-28)29-18-8-2-9-19-29)27-35(30-20-10-3-11-21-30)31-22-12-4-13-23-31/h1-25H,26-27H2 |

InChI Key |

NENOPSPISCHXLK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(CP(=O)(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.